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Compound of Interest

Compound Name: Tetraethylammonium lodide

Cat. No.: B1221715

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of
Tetraethylammonium lodide (EtsNI), a quaternary ammonium salt with significant applications
in pharmacological research and organic synthesis. While the definitive crystal structure was
determined in the mid-20th century, this document collates the available structural information,
presents general experimental protocols relevant to its determination, and offers visualizations
to aid in understanding its molecular and crystalline nature.

Introduction

Tetraethylammonium iodide is a well-known quaternary ammonium compound that serves as
a source of the tetraethylammonium ion (EtaN+), a probe for studying potassium channels in
physiology and pharmacology. Its utility in organic synthesis as a phase-transfer catalyst and
electrolyte further underscores the importance of understanding its solid-state structure. The
arrangement of ions in the crystalline lattice influences its physical properties, such as solubility
and stability, which are critical parameters in its various applications.

The seminal work on the crystal structure of tetraethylammonium iodide was published by E.
Wait and H. M. Powell in 1958. Their work revealed a unique and distorted crystal lattice.

Physicochemical Properties
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A summary of the key physicochemical properties of tetraethylammonium iodide is presented
in Table 1.

Property Value

Chemical Formula CsH20IN

Molar Mass 257.16 g/mol

Appearance Colorless or yellowish crystalline solid
Melting Point 280 °C (536 °F; 553 K) (decomposes)[1]
Density 1.566 g/cm3[1]

Solubility in Water Soluble[1]

Crystal Structure Analysis

The crystal structure of tetraethylammonium iodide was determined by single-crystal X-ray
diffraction. The following sections detail the known structural features.

Crystal Lattice and Packing

The crystal structure of tetraethylammonium iodide is described as a distorted wurtzite
lattice.[1] In an ideal wurtzite structure, each ion is tetrahedrally coordinated by four ions of the
opposite charge. In the case of tetraethylammonium iodide, this arrangement is distorted,
with the coordination around the nitrogen atom of the cation being a flattened tetrahedron.[1]

Molecular Conformation

The conformation of the tetraethylammonium cation (EtaN*) in the crystal is noteworthy. In
projection, it is described as forming a shape resembling a Nordic cross or swastika. A key
feature of the cation's geometry is that the N-C-C bond angle is slightly larger than the ideal
tetrahedral angle of 109.5°.[1]

Due to the unavailability of the full crystallographic data from the original 1958 publication by
Wait and Powell, a detailed table of unit cell parameters and atomic coordinates cannot be
provided.
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Experimental Protocols

The determination of a crystal structure such as that of tetraethylammonium iodide involves
several key steps, from synthesis and crystallization to X-ray diffraction data collection and
structure refinement.

Synthesis and Crystallization of Tetraethylammonium
lodide

Tetraethylammonium iodide is commercially available but can also be synthesized by the
reaction of triethylamine with ethyl iodide.[1]

Synthesis Reaction:
(C2Hs)3N + CzHsl — (CzHs)aN*I-

For single-crystal X-ray diffraction studies, high-quality single crystals are required. A general
procedure for obtaining such crystals is slow evaporation from a suitable solvent.

Generalized Crystallization Protocol:

» Dissolution: Dissolve the synthesized and purified tetraethylammonium iodide in a suitable
solvent (e.g., a mixture of ethanol and water) to create a saturated or near-saturated
solution. Gentle heating may be applied to facilitate dissolution.

« Filtration: Filter the warm solution to remove any particulate impurities that could act as
unwanted nucleation sites.

» Slow Evaporation: Loosely cover the container with the solution and allow the solvent to
evaporate slowly and undisturbed at a constant temperature. Over a period of several days
to weeks, single crystals suitable for X-ray diffraction should form.

Single-Crystal X-ray Diffraction

The following outlines a generalized workflow for the determination of a small molecule crystal
structure, which would be conceptually similar to the methodology used for
tetraethylammonium iodide.
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Workflow for Crystal Structure Determination:
o Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

o Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic
X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

» Structure Solution: The collected diffraction pattern is used to determine the unit cell
dimensions and the space group of the crystal. The initial positions of the heavy atoms (in
this case, iodine) are often determined using Patterson methods.

o Structure Refinement: The positions of all non-hydrogen atoms are refined using least-
squares methods. Hydrogen atoms are typically placed in calculated positions. The
refinement process continues until the calculated diffraction pattern shows the best possible
agreement with the experimental data.

Visualizations

The following diagrams illustrate the molecular structure of tetraethylammonium iodide and a
generalized workflow for its crystal structure determination.
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Caption: Molecular structure of the Tetraethylammonium cation and lodide anion.
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Caption: Generalized experimental workflow for crystal structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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